
SPDP-Gly-Gly-methoxy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SPDP-Gly-Gly-methoxy is a compound that serves as a linker with a succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and a methyl ester moiety. The SPDP component is an amine and thiol reactive crosslinker, which is membrane permeable, allowing it to participate in intracellular crosslinking reactions . This compound is primarily used in research settings for its ability to facilitate the formation of stable linkages between biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-Gly-Gly-methoxy involves the reaction of SPDP with a glycine-glycine (Gly-Gly) dipeptide, followed by the introduction of a methoxy group. The general synthetic route includes:
Formation of SPDP: SPDP is synthesized by reacting succinimidyl 3-(2-pyridyldithio)propionate with an amine-containing molecule.
Coupling with Gly-Gly: The SPDP is then coupled with a Gly-Gly dipeptide under mild conditions to form an intermediate product.
Introduction of Methoxy Group: Finally, a methoxy group is introduced to the intermediate product to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method is used to synthesize the Gly-Gly dipeptide on a solid support.
Coupling Reactions: Automated systems facilitate the coupling of SPDP with the Gly-Gly dipeptide and the subsequent introduction of the methoxy group.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
SPDP-Gly-Gly-methoxy undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in SPDP can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The succinimidyl ester group in SPDP can react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: DTT or TCEP under near-neutral pH conditions.
Substitution: Primary amines under mild, aqueous conditions.
Major Products
Oxidation: Disulfide-linked biomolecules.
Reduction: Thiol-containing biomolecules.
Substitution: Amide-linked biomolecules.
Wissenschaftliche Forschungsanwendungen
SPDP-Gly-Gly-methoxy has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Facilitates the formation of stable linkages between proteins, peptides, and other biomolecules.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Utilized in the production of high-purity polyethylene glycol (PEG) linkers for various applications
Wirkmechanismus
The mechanism of action of SPDP-Gly-Gly-methoxy involves its ability to form stable linkages between biomolecules through its reactive groups. The succinimidyl ester group reacts with primary amines to form amide bonds, while the thiol-reactive SPDP component forms disulfide bonds with thiol groups. This dual reactivity allows this compound to facilitate the formation of complex, stable biomolecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SPDP: A simpler version without the Gly-Gly and methoxy groups.
Sulfo-SMCC: Another crosslinker with similar amine and thiol reactivity but different solubility properties.
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester): A crosslinker with similar reactivity but different spacer arm length.
Uniqueness
SPDP-Gly-Gly-methoxy is unique due to its combination of SPDP and Gly-Gly-methoxy moieties, which provide enhanced membrane permeability and reactivity. This makes it particularly useful for intracellular crosslinking reactions and applications requiring high stability and specificity .
Eigenschaften
Molekularformel |
C13H17N3O4S2 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
methyl 2-[[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C13H17N3O4S2/c1-20-13(19)9-16-11(18)8-15-10(17)5-7-21-22-12-4-2-3-6-14-12/h2-4,6H,5,7-9H2,1H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
BRKPKAHVEVOXKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC(=O)CNC(=O)CCSSC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



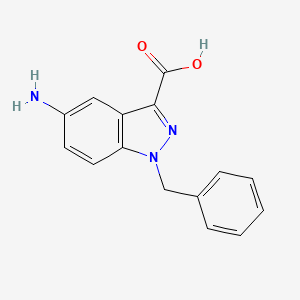

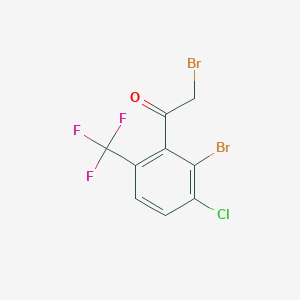


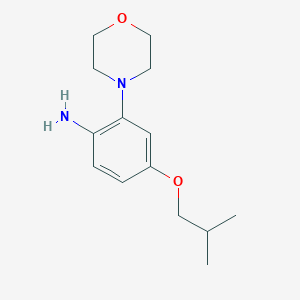

![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
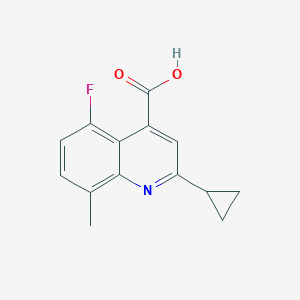
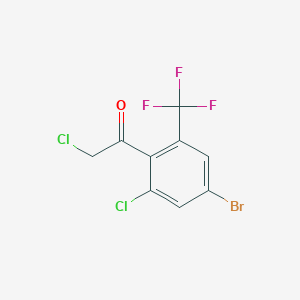

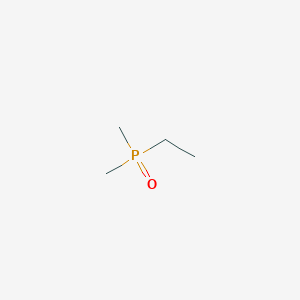
![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
